1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol
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Overview
Description
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol is an organic compound with a unique structure that includes both hydroxyl and hydroxymethyl functional groups This compound is part of the indene family, which is known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol typically involves the hydroxymethylation of indene derivatives. One common method is the radical hydroxymethylation of alkyl iodides using formaldehyde as a C1 synthon . This process involves the use of photocatalysis and a phosphine additive to facilitate the reaction. The reaction conditions are generally mild, making it suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in organic synthesis and industrial applications.
Scientific Research Applications
1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
5-(Hydroxymethyl)furfural (HMF): A well-known renewable chemical intermediate used in the production of fuels and chemicals.
5-(Chloromethyl)furfural (CMF): A hydrophobic analog of HMF with enhanced stability.
5-(Ethoxymethyl)furfural (EMF): An ether derivative of HMF used in various chemical applications.
Uniqueness: 1-(Hydroxymethyl)-2,3-dihydro-1H-inden-2-ol is unique due to its indene backbone, which imparts distinct chemical properties compared to furan derivatives like HMF. The presence of both hydroxyl and hydroxymethyl groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12O2 |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(hydroxymethyl)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C10H12O2/c11-6-9-8-4-2-1-3-7(8)5-10(9)12/h1-4,9-12H,5-6H2 |
InChI Key |
RCGUUXSJFPLVHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)CO)O |
Origin of Product |
United States |
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